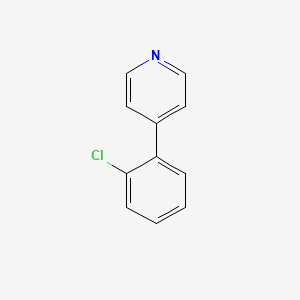
4-(2-Chloro-phenyl)pyridine
描述
4-(2-Chloro-phenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a 2-chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-phenyl)pyridine typically involves the reaction of 2-chlorobenzaldehyde with pyridine under specific conditions. One common method includes the use of a base catalyst and an organic solvent to facilitate the reaction. The reaction conditions often involve heating the mixture to promote the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods can include the use of continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.
化学反应分析
Types of Reactions: 4-(2-Chloro-phenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amine derivatives.
科学研究应用
4-(2-Chloro-phenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(2-Chloro-phenyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
4-(2-Bromophenyl)pyridine: Similar in structure but with a bromine atom instead of chlorine.
4-(2-Fluorophenyl)pyridine: Contains a fluorine atom in place of chlorine.
4-(2-Methylphenyl)pyridine: Substituted with a methyl group instead of chlorine.
Uniqueness: 4-(2-Chloro-phenyl)pyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications.
属性
分子式 |
C11H8ClN |
|---|---|
分子量 |
189.64 g/mol |
IUPAC 名称 |
4-(2-chlorophenyl)pyridine |
InChI |
InChI=1S/C11H8ClN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-8H |
InChI 键 |
VJNKARHHXUXBIG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=NC=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
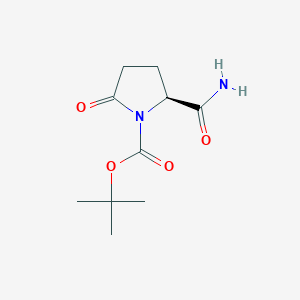
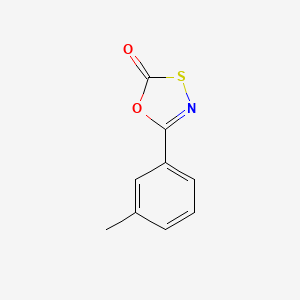
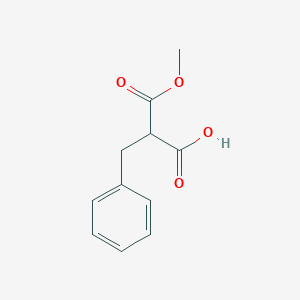

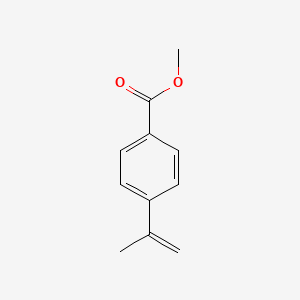
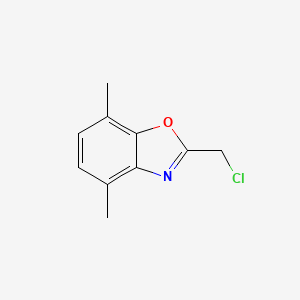
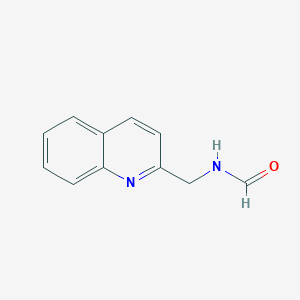
![ethyl 6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8647566.png)
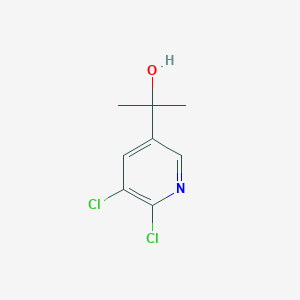
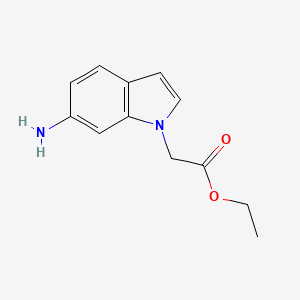
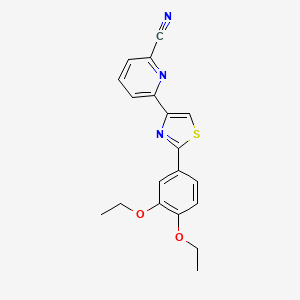
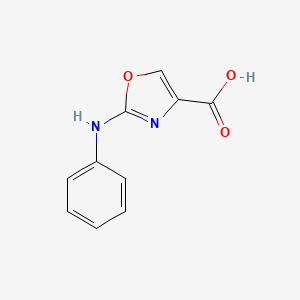
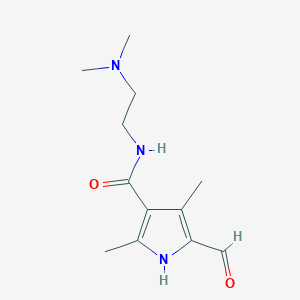
![6-(4-Phenethylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8647620.png)
